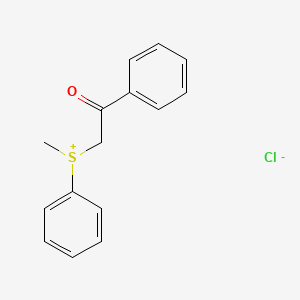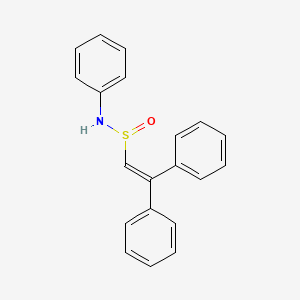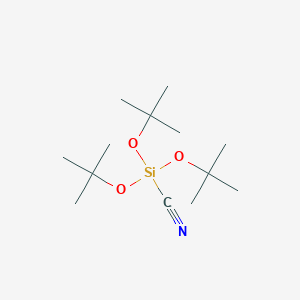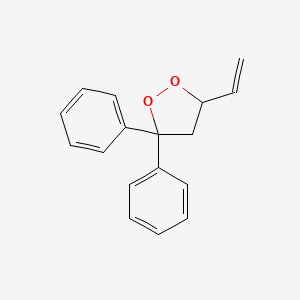
5-Ethenyl-3,3-diphenyl-1,2-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenyl-3,3-diphenyl-1,2-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by the presence of an ethenyl group and two phenyl groups attached to the dioxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-3,3-diphenyl-1,2-dioxolane typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include heating under reflux and the use of a Dean-Stark apparatus to continuously remove water from the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethenyl-3,3-diphenyl-1,2-dioxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, diols, and substituted derivatives, depending on the type of reaction and reagents used.
Aplicaciones Científicas De Investigación
5-Ethenyl-3,3-diphenyl-1,2-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 5-Ethenyl-3,3-diphenyl-1,2-dioxolane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved include nucleophilic addition, electrophilic substitution, and radical reactions. The specific mechanism depends on the type of reaction and the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler dioxolane without the ethenyl and phenyl groups.
1,3-Dioxane: A six-membered ring analog with similar reactivity.
2-Phenyl-1,3-dioxolane: A related compound with one phenyl group.
Uniqueness
5-Ethenyl-3,3-diphenyl-1,2-dioxolane is unique due to the presence of both ethenyl and phenyl groups, which impart distinct reactivity and stability compared to other dioxolanes. This makes it a valuable compound in various synthetic and industrial applications .
Propiedades
Número CAS |
102261-93-8 |
|---|---|
Fórmula molecular |
C17H16O2 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
5-ethenyl-3,3-diphenyldioxolane |
InChI |
InChI=1S/C17H16O2/c1-2-16-13-17(19-18-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12,16H,1,13H2 |
Clave InChI |
IKWGHCWFSPZVIF-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CC(OO1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


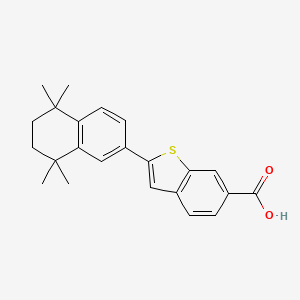


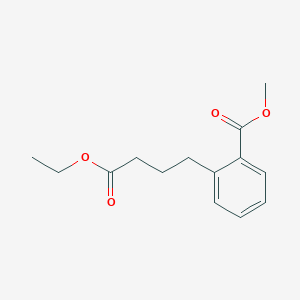
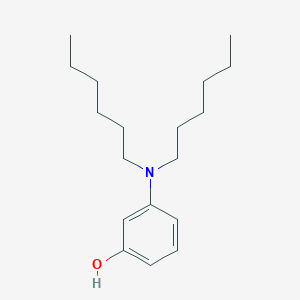
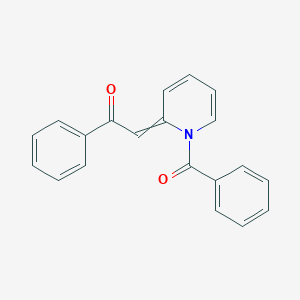
![1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B14337949.png)

![Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B14337967.png)


